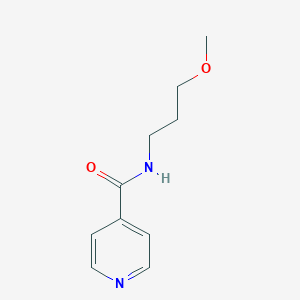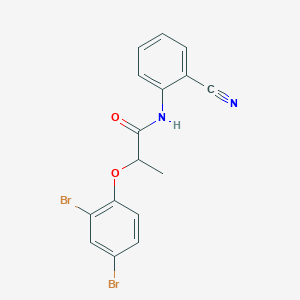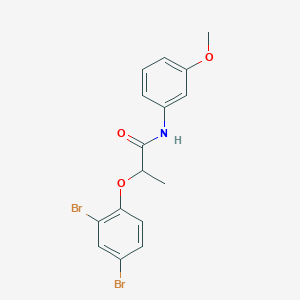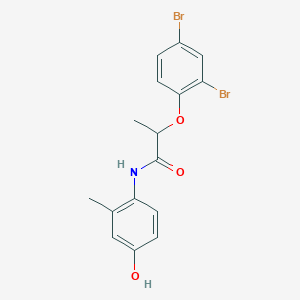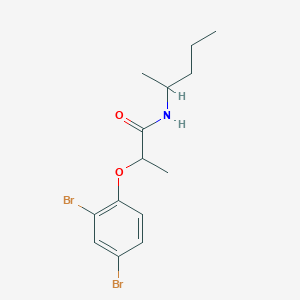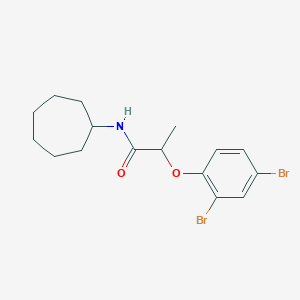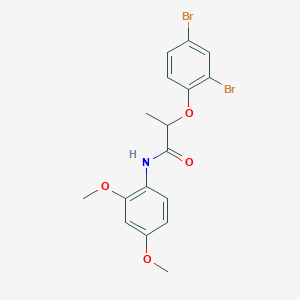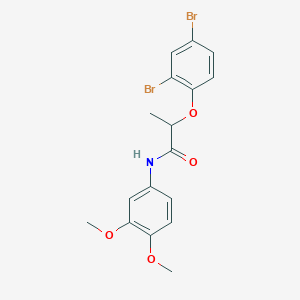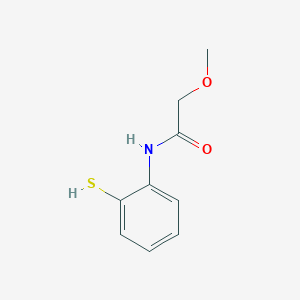
N-(3-bromophenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)butanamide, also known as Bromantane, is a synthetic compound that belongs to the adamantane family. It was first synthesized in the Soviet Union in the 1980s and was initially used as an anti-asthenic drug. Over the years, it has gained popularity among athletes and bodybuilders due to its potential performance-enhancing effects. In recent years, it has also been studied for its potential therapeutic uses.
作用機序
The exact mechanism of action of N-(3-bromophenyl)butanamide is not fully understood. However, it is believed to work by modulating the levels of certain neurotransmitters in the brain, including dopamine and serotonin. It has also been shown to increase the expression of certain neurotrophic factors, which are important for the growth and survival of neurons.
Biochemical and Physiological Effects:
N-(3-bromophenyl)butanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of certain enzymes and proteins in the brain that are involved in neuroprotection and neuroplasticity. It has also been shown to increase the levels of certain antioxidants in the body, which can help to protect against oxidative stress and inflammation.
実験室実験の利点と制限
One of the main advantages of using N-(3-bromophenyl)butanamide in lab experiments is its potential therapeutic uses. It has been shown to have a wide range of effects on the brain and body, making it a promising candidate for the development of new drugs. However, one limitation of using N-(3-bromophenyl)butanamide in lab experiments is its potential for toxicity. While it has been shown to be relatively safe in animal studies, more research is needed to fully understand its potential side effects.
将来の方向性
There are many potential future directions for research on N-(3-bromophenyl)butanamide. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. It has also been shown to have potential as a treatment for depression and anxiety disorders. Additionally, it may have potential as a performance-enhancing drug for athletes and bodybuilders. Further research is needed to fully understand the potential therapeutic uses of this compound.
合成法
The synthesis of N-(3-bromophenyl)butanamide involves the reaction of 3-bromophenylacetonitrile with cyclohexanone in the presence of sodium ethoxide. The resulting product is then reduced using hydrogen gas and a palladium catalyst to obtain N-(3-bromophenyl)butanamide. This synthesis method has been well-documented in scientific literature and has been used by researchers to produce the compound for various studies.
科学的研究の応用
N-(3-bromophenyl)butanamide has been studied extensively for its potential therapeutic uses. It has been shown to have neuroprotective, anxiolytic, and antidepressant effects in animal models. It has also been studied for its potential to improve cognitive function and memory. Additionally, it has been shown to have potential as a treatment for alcohol addiction and withdrawal.
特性
分子式 |
C10H12BrNO |
|---|---|
分子量 |
242.11 g/mol |
IUPAC名 |
N-(3-bromophenyl)butanamide |
InChI |
InChI=1S/C10H12BrNO/c1-2-4-10(13)12-9-6-3-5-8(11)7-9/h3,5-7H,2,4H2,1H3,(H,12,13) |
InChIキー |
WHHHQYXQPXYIFL-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=CC=C1)Br |
正規SMILES |
CCCC(=O)NC1=CC(=CC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



